

Unveiling the Structural Landscape of Thiophene Derivatives: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: 2-Bromo-5-(2-nitro-vinyl)-
thiophene

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography serves as a powerful tool to elucidate these structures, providing critical insights for rational drug design and materials science. This guide offers a comparative analysis of the X-ray crystallographic data of thiophene derivatives structurally related to **2-Bromo-5-(2-nitro-vinyl)-thiophene**, providing a framework for understanding the structural nuances of this important class of compounds.

While specific crystallographic data for **2-Bromo-5-(2-nitro-vinyl)-thiophene** is not publicly available, this guide leverages data from closely related structures to provide a comparative overview. By examining the crystal structures of similar thiophene and nitrovinyl-containing molecules, we can infer potential structural characteristics and highlight key differences and similarities.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of thiophene and nitrovinyl derivatives, offering a basis for structural comparison. These compounds share key functional groups or structural motifs with the target molecule, making them relevant for this analysis.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
(E)-3-(4-bromopheno-5-methylthiophen-2-yl)acrylonitrile	C ₈ H ₆ BrNS	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	6.1347	7.1124	19.8245	90	90	90	4	[1]
2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiophromene	C ₁₇ H ₁₃ BrFNO ₃ S	Monoclinic	P2 ₁ /c	-	-	-	90	-	90	4	[2]
(Z)-1-bromo-1-nitro-2-	C ₈ H ₆ BrNO ₂	Orthorhombic	Pbca	11.5296	7.5013	19.7187	90	90	90	8	[3]

phen
yleth
ene

Note: Complete unit cell parameters for 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene were not available in the provided search results.

Insights from Comparative Analysis

The crystallographic data of related compounds reveals several interesting points for consideration:

- (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, being a substituted thiophene, provides a direct look at the geometry of the thiophene ring and the influence of a bromine substituent. The molecule is reported to be planar, with intermolecular C—H...N interactions forming ribbon-like structures in the crystal lattice.^[1] This planarity is a common feature in conjugated systems and likely influences the electronic properties of the molecule.
- 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene showcases the conformation of a more complex heterocyclic system containing a nitro group. In this structure, the 2-bromo-5-fluorophenyl ring is nearly perpendicular to the thiochromene plane, which could have significant implications for intermolecular interactions and crystal packing.^[2]
- (Z)-1-Bromo-1-nitro-2-phenylethene provides valuable information on the geometry of the bromo-nitro-vinyl functional group. The determination of the Z configuration is a crucial piece of stereochemical information that profoundly impacts the molecule's shape and potential biological activity.^[3]

Experimental Protocols

The determination of crystal structures via X-ray diffraction follows a standardized workflow. Below is a generalized protocol applicable to small organic molecules like the thiophene derivatives discussed.

Synthesis and Crystallization

The synthesis of substituted aryl-2-nitrovinyl derivatives can be achieved through a Michael addition reaction.^[4] For instance, the synthesis of (2-nitrovinyl)benzene involves the reaction of benzaldehyde with nitromethane in the presence of a base.^[5] A similar approach could be envisioned for the synthesis of **2-Bromo-5-(2-nitro-vinyl)-thiophene** from 2-bromo-5-formylthiophene and nitromethane.

Obtaining single crystals suitable for X-ray diffraction is a critical step. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, crystals of 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene were obtained by slow evaporation from an ethanol solution.^[2]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with an X-ray source (e.g., Mo K α radiation) and a detector.^[1] The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.^[1] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded by the detector. The data collection strategy typically involves a series of ω and ϕ scans to measure the intensities of a large number of reflections.^[2]

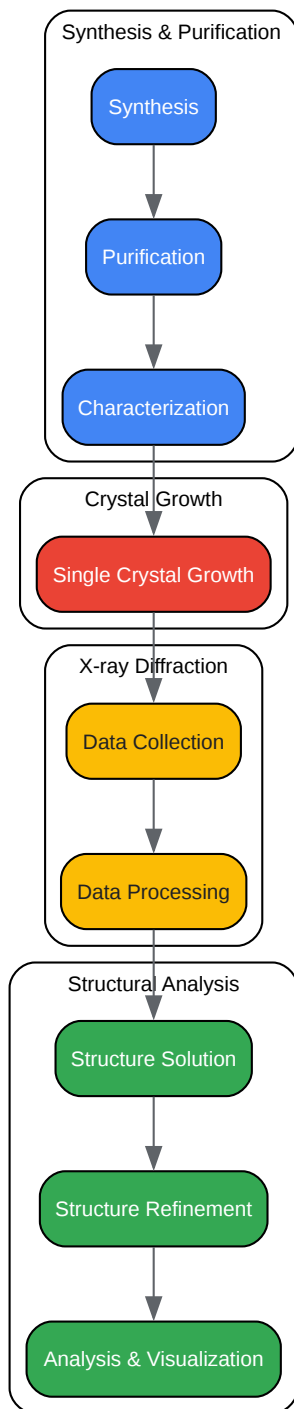
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.^[2]

Visualizing the Workflow

The following diagram illustrates the typical workflow from the synthesis of a thiophene derivative to its structural elucidation by X-ray crystallography.

Experimental Workflow for X-ray Crystallography

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